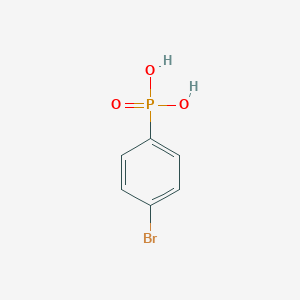

(4-Bromophenyl)phosphonic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4-bromophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGIQCFWQNHSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168558 | |

| Record name | Phosphonic acid, (p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16839-13-7 | |

| Record name | P-(4-Bromophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16839-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Bromophenyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJC5ES69DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Acid-Catalyzed Hydrolysis

The most widely employed method for synthesizing (4-bromophenyl)phosphonic acid involves the hydrolysis of dialkyl (4-bromophenyl)phosphonate esters under acidic conditions. This two-step process begins with the synthesis of the phosphonate ester, followed by dealkylation:

Reaction Scheme:

Industrial protocols typically use concentrated hydrochloric acid (35–37%) at reflux temperatures (80–100°C) for 6–12 hours. Yields range from 75% to 89%, depending on the alkyl group (methyl > ethyl > isopropyl). For example, dimethyl (4-bromophenyl)phosphonate hydrolyzes to the target acid in 86% yield after 8 hours, while diisopropyl analogs require extended reaction times (12 hours) for comparable efficiency.

Key Optimization Parameters:

-

Acid Concentration: Higher HCl concentrations (>30%) reduce side reactions such as debromination.

-

Temperature Control: Maintaining reflux temperatures minimizes ester re-formation.

-

Solvent Selection: Solvent-free conditions or aqueous-ethanol mixtures improve homogeneity.

Alkaline Hydrolysis

While less common, alkaline hydrolysis using NaOH or KOH has been reported for acid-sensitive substrates. This method proceeds via nucleophilic attack of hydroxide ions on the phosphorus center:

Yields are generally lower (60–72%) due to competing hydrolysis of the C-Br bond under basic conditions. Industrial applications avoid this route unless the substrate lacks acid-labile functional groups.

McKenna Procedure: Silylation-Methanolysis

Mechanism and Conditions

The McKenna procedure, adapted for aryl phosphonic acids, involves sequential silylation and methanolysis:

Step 1: Silylation

Step 2: Methanolysis

This method achieves yields of 88–92% with minimal side products, making it suitable for high-purity applications. Reaction times are shorter (3–5 hours total) compared to acid hydrolysis, and the absence of strong acids reduces debromination risks.

Industrial Scalability

Large-scale production favors the McKenna procedure due to:

-

Reagent Recyclability: Trimethylsilyl bromide (MeSiBr) can be recovered and reused.

-

Low Energy Input: Reactions proceed at ambient temperatures (25–40°C).

-

Compatibility with Sensitive Substrates: Ideal for brominated aromatics prone to electrophilic substitution.

Direct Phosphorylation of 4-Bromophenyl Substrates

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction enables direct C–P bond formation using 4-bromobenzyl halides and trialkyl phosphites:

Subsequent hydrolysis yields the phosphonic acid. While effective for alkyl-substituted aromatics, this method struggles with aryl bromides due to steric hindrance and competing elimination. Modifications, such as microwave-assisted heating (100°C, 30 minutes), improve yields to 68%.

Electrophilic Phosphorylation

Electrophilic agents like phosphorus oxychloride (POCl) react with 4-bromophenyl Grignard reagents:

Hydrolysis of the dichloride intermediate provides the phosphonic acid in 70–78% yield. Challenges include controlling exothermic reactions and purifying hygroscopic intermediates.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Debromination Risk |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 75–89 | 6–12 hours | 92–95 | Moderate |

| McKenna Procedure | 88–92 | 3–5 hours | 98–99 | Low |

| Michaelis-Arbuzov | 60–68 | 2–4 hours | 85–88 | High |

| Electrophilic Phosphorylation | 70–78 | 8–10 hours | 90–93 | Moderate |

Key Observations:

-

The McKenna procedure outperforms other methods in yield and purity, albeit with higher reagent costs.

-

Acid hydrolysis remains industrially viable due to low operational costs.

-

Electrophilic phosphorylation is limited by safety concerns but valuable for dichloride intermediates.

Challenges and Mitigation Strategies

Debromination During Synthesis

The C–Br bond in this compound is susceptible to cleavage under acidic or basic conditions. Mitigation strategies include:

-

Low-Temperature Reactions: Conducting hydrolysis at ≤80°C reduces debromination.

-

Inert Atmospheres: Nitrogen or argon sparging minimizes oxidative side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The phosphonic acid group can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include phosphonic acid derivatives with different oxidation states.

Coupling Reactions: Products are biaryl compounds formed through carbon-carbon bond formation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Bromophenyl)phosphonic acid is widely used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction involves the transmetalation process with palladium catalysts, enabling the creation of complex organic molecules.

Key Reactions :

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to diverse functionalized products.

- Oxidation and Reduction : The phosphonic acid group can engage in oxidation and reduction reactions, altering its oxidation state and producing different derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with other functional groups | Sodium hydroxide, potassium carbonate |

| Oxidation | Altering the oxidation state of the phosphonic acid | Hydrogen peroxide, potassium permanganate |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |

Medicinal Chemistry

Recent studies have explored this compound's potential as a bioisostere in drug design. Its structural similarity to natural phosphates allows it to mimic their behavior in biological systems.

- Enzyme Inhibition : Compounds derived from this compound have shown promise as inhibitors for various enzymes, including alkaline phosphatases. For instance, derivatives synthesized from this compound exhibited IC50 values ranging from nanomolar to micromolar levels against specific alkaline phosphatase isoenzymes .

Material Science

In material science, this compound serves as a precursor for synthesizing organophosphorus compounds used in creating specialty chemicals and materials.

- Nanocomposites : It acts as a bifunctional ligand in the synthesis of organic-inorganic nanocomposites. The phosphonic acid group coordinates with metal ions (e.g., cadmium), facilitating the formation of nanostructures that have applications in electronics and optics.

Case Study 1: Enzyme Inhibition

A study investigated a series of hydrazone derivatives based on (4-Bromophenyl)acetic acid for their inhibitory effects on alkaline phosphatases. Among these derivatives, one compound demonstrated an exceptional IC50 value of 10 nM against human intestinal alkaline phosphatase, highlighting the potential for developing new therapeutic agents targeting enzyme inhibition .

Case Study 2: Material Synthesis

Research on using this compound in synthesizing semiconducting nanocomposites revealed that varying its concentration influenced the morphology and properties of the resulting nanocrystals. This adaptability makes it an ideal candidate for tailoring material properties for specific applications.

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In enzyme inhibition, it can mimic the transition state of phosphate substrates, thereby inhibiting enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

Key parameters such as pKa , log P , and solubility are critical for understanding the behavior of (4-bromophenyl)phosphonic acid relative to analogs:

*Estimated based on data from heterocyclic phosphonic acids in .

- Acidity (pKa): The bromine substituent lowers the pKa of this compound compared to non-halogenated analogs (e.g., phenylphosphonic acid) due to its electron-withdrawing effect. This trend aligns with studies showing phosphonic acids are ~2–3 pKa units more acidic than carboxylic acids .

- Lipophilicity (Log P): The bromine atom increases log P compared to non-halogenated analogs, enhancing membrane permeability but reducing water solubility.

Comparison with Sulfonates and Carboxylic Acids

Research Findings and Key Trends

Substituent Effects: Bromine enhances acidity, log P, and bioactivity compared to H, Cl, or CH₃ substituents.

Stereochemistry: Stereoisomers like (R)- and (S)-((4-bromophenyl)(hydroxy)methyl)phosphonic acid exhibit distinct biological activities, highlighting the role of chirality in drug design .

Formulation Challenges: While phosphonic acids have superior acidity, their ester derivatives (e.g., diethyl esters) are often preferred for improved bioavailability .

Biologische Aktivität

(4-Bromophenyl)phosphonic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonic acid group attached to a brominated phenyl ring. The presence of the bromine atom at the para position significantly influences its biological properties. The phosphonic acid group is known for its ability to interact with biological systems, particularly in targeting cellular pathways involved in tumor growth and metastasis.

The biological activity of this compound is primarily linked to its role as a bisphosphonate analog. Bisphosphonates are known for their ability to inhibit osteoclast-mediated bone resorption and have been studied for their anti-tumor properties. The mechanisms by which this compound exerts its effects include:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound exhibits anti-proliferative effects against various tumor cell lines. For instance, it has shown an IC50 value of approximately M against A431 human tumor cells, indicating potent growth inhibition .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is critical for preventing tumor progression and metastasis.

- Anti-Angiogenic Effects : Recent research highlights the anti-angiogenic properties of bisphosphonates, suggesting that this compound may also inhibit new blood vessel formation necessary for tumor growth .

Structure-Activity Relationships

The position of substituents on the phenyl ring plays a crucial role in determining the biological activity of this compound. Comparative studies indicate that para-substituted derivatives exhibit superior anti-proliferative activity compared to ortho- or meta-substituted analogs. This suggests that steric factors and electronic effects significantly influence the compound's interaction with cellular targets .

| Substituent Position | IC50 Value (M) | Biological Activity |

|---|---|---|

| Para | High anti-proliferative activity | |

| Meta | Moderate anti-proliferative activity | |

| Ortho | Low anti-proliferative activity |

Case Studies and Research Findings

- In Vitro Studies : A study reported that this compound derivatives showed varying degrees of inhibition against A431 cells, with para-substituted variants being the most effective. This underscores the importance of chemical modifications in enhancing therapeutic efficacy .

- Esterification Potential : The compound can be esterified to improve pharmacokinetic properties, potentially leading to more effective drug formulations. This approach aims to enhance solubility and bioavailability while maintaining biological activity .

- Therapeutic Applications : Given its promising anti-cancer properties, this compound is being investigated for use in treating bone metastases associated with various cancers, including breast and prostate cancer.

Q & A

Q. What are the established synthetic routes for (4-Bromophenyl)phosphonic acid, and how are they optimized for purity?

this compound is typically synthesized via the Michaelis-Arbuzov reaction, where bromophenyl ether derivatives react with triethyl phosphite under controlled conditions . The McKenna procedure (bromotrimethylsilane dealkylation followed by methanolysis) is also effective for generating phosphonic acids from esters, ensuring high purity by minimizing side reactions . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography to verify the absence of residual phosphonate intermediates.

Q. How is this compound detected and quantified in organic matrices, and what are common interferences?

Detection relies on LC-MS/MS due to its high sensitivity for phosphonic acid derivatives in complex matrices like plant tissues . Key interferences include endogenous phosphonic acid in plants and degradation products of fosetyl-aluminum. Laboratories must report results as "fosetyl equivalents" when phosphonic acid is detected, using conversion factors based on molecular weights (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) .

Q. What are the primary applications of this compound in materials science?

The compound is used to functionalize surfaces in proton exchange membranes (PEMs) due to its strong coordination with metal oxides and sulfonic acid groups. This enhances proton conductivity in fuel cells by stabilizing hydronium ion networks . Its bromophenyl group also aids in creating supramolecular architectures for catalytic applications .

Advanced Research Questions

Q. How do the proton transport mechanisms of this compound differ in hydrated vs. anhydrous environments?

Molecular dynamics simulations reveal that in hydrated systems, proton hopping via Grotthuss mechanisms dominates, while anhydrous conditions rely on vehicular transport through phosphonic acid clusters. The bromine substituent increases hydrophobicity, reducing water uptake but enhancing thermal stability in PEMs . Experimental validation involves impedance spectroscopy and neutron scattering to track proton mobility.

Q. What analytical strategies resolve contradictions in phosphonic acid origin (endogenous vs. fungicide-derived) in organic crops?

Isotopic labeling (e.g., δ¹⁸O analysis) distinguishes endogenous phosphonic acid from fungicide degradation products. Studies show that phosphonic acid from Fosetyl-Al degradation has distinct isotopic signatures compared to plant-synthesized variants . Advanced LC-HRMS with stable isotope tracers can quantify contributions from multiple sources .

Q. How does pH influence the coordination chemistry of this compound with transition metals?

At low pH (<3), the phosphonic acid group remains protonated, favoring monodentate binding to metals like Fe³⁺. Above pH 5, deprotonation enables chelate formation, creating stable 1:2 (metal:ligand) complexes. X-ray absorption spectroscopy (XAS) and DFT modeling are used to map binding modes and stability constants .

Methodological Challenges and Solutions

Q. Why do reported detection limits (RLs) for phosphonic acid vary across laboratories, and how can data be harmonized?

RL discrepancies (0.01–0.2 mg/kg) arise from differences in extraction protocols and instrumentation calibration . Harmonization requires adopting standardized reference materials (e.g., aminomethyl phosphonic acid) and inter-laboratory validation rounds to align quantification thresholds .

Q. What degradation pathways mitigate environmental persistence of this compound?

UV photolysis and advanced oxidation processes (AOPs) using hydroxyl radicals degrade the compound into bromophenol and phosphate byproducts. Biodegradation studies show limited microbial uptake, necessitating engineered solutions like ozonation for wastewater treatment .

Key Research Gaps

- Mechanistic Studies: The role of bromine in altering electron density at the phosphorus center remains underexplored.

- Environmental Fate: Long-term ecotoxicity data for brominated phosphonic acid derivatives are scarce.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.